Bzl-val-leu-anilide
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Overview
Description
Benzyl-valyl-leucyl-anilide, commonly referred to as Bzl-val-leu-anilide, is a synthetic peptide compound. It is composed of the amino acids valine, leucine, and aniline, with a benzyl group attached to the valine residue. This compound is often used in biochemical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bzl-val-leu-anilide can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The benzyl group is introduced during the synthesis of the valine residue. The final product is cleaved from the resin and purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bzl-val-leu-anilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Substituted peptides with new functional groups attached to the benzyl or aniline moieties.
Scientific Research Applications
Bzl-val-leu-anilide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic effects, including its role as an angiotensin-converting enzyme (ACE) inhibitor.
Industry: Utilized in the development of new peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Bzl-val-leu-anilide involves its interaction with specific molecular targets, such as enzymes. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure, making it a potential therapeutic agent for hypertension.
Comparison with Similar Compounds
Similar Compounds
Benzyl-valyl-leucyl-phenylalanine: Similar structure but with phenylalanine instead of aniline.
Benzyl-valyl-leucyl-tyrosine: Contains tyrosine instead of aniline.
Benzyl-valyl-leucyl-tryptophan: Contains tryptophan instead of aniline.
Uniqueness
Bzl-val-leu-anilide is unique due to the presence of the aniline moiety, which imparts distinct chemical and biological properties. Its ability to act as an ACE inhibitor sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-17(2)15-21(23(28)26-20-13-9-6-10-14-20)27-24(29)22(18(3)4)25-16-19-11-7-5-8-12-19/h5-14,17-18,21-22,25H,15-16H2,1-4H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKOMMOOZGKOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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